4-fluoro-7-nitro-1H-indazole
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Overview
Description
4-fluoro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
4-Fluoro-7-nitro-1H-indazole is a biochemical compound used in proteomics research . It is known to interact with various targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It is known to inhibit, regulate, and/or modulate its targets . This interaction can lead to changes in the activity of these kinases, potentially affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, CHK1 and CHK2 kinases are involved in the DNA damage response pathway, while h-sgk is involved in cell volume regulation . The compound’s interaction with these targets could therefore affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its targets. For example, modulation of CHK1 and CHK2 could affect cell cycle progression, potentially leading to cell cycle arrest . Similarly, modulation of h-sgk could affect cell volume regulation .
Biochemical Analysis
Biochemical Properties
4-Fluoro-7-nitro-1H-indazole plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival. The interaction between this compound and phosphoinositide 3-kinase δ is primarily inhibitory, leading to a decrease in the enzyme’s activity. This inhibition can have downstream effects on cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for example, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways. It affects cell function by altering gene expression and cellular metabolism. Specifically, this compound can downregulate the expression of genes involved in cell proliferation and upregulate genes associated with apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with phosphoinositide 3-kinase δ, leading to enzyme inhibition. This binding is facilitated by the nitro and fluoro groups on the indazole ring, which interact with specific amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of phosphoinositide 3-kinase δ activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit phosphoinositide 3-kinase δ without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-nitro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzylidenehydrazine with hydrazine under acidic conditions. Another method includes the nitration of 4-fluoro-1H-indazole using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-7-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: 4-amino-7-nitro-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-7-nitro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
4-fluoro-7-nitro-1H-indazole can be compared with other indazole derivatives, such as:
7-nitroindazole: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-chloro-7-nitro-1H-indazole: Similar but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
The presence of the fluorine atom in this compound enhances its chemical stability and reactivity, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-7-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMZDSQFDHLYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363404 |
Source
|
Record name | 4-fluoro-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-02-7 |
Source
|
Record name | 4-fluoro-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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